![molecular formula C6H10ClN3O B3262597 3-Amino-6,7-dihydropyrazolo[1,2-a]pyrazol-1(5H)-one hydrochloride CAS No. 358360-19-7](/img/structure/B3262597.png)
3-Amino-6,7-dihydropyrazolo[1,2-a]pyrazol-1(5H)-one hydrochloride
Overview
Description
3-Amino-6,7-dihydropyrazolo[1,2-a]pyrazol-1(5H)-one hydrochloride is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a pyrazolopyrazole derivative that has been synthesized using various methods.
Mechanism of Action
The exact mechanism of action of 3-Amino-6,7-dihydropyrazolo[1,2-a]pyrazol-1(5H)-one hydrochloride is not fully understood. However, it has been reported to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. This compound has also been reported to modulate the activity of ion channels in the brain, which may contribute to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that 3-Amino-6,7-dihydropyrazolo[1,2-a]pyrazol-1(5H)-one hydrochloride exhibits significant biochemical and physiological effects. It has been reported to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. This compound has also been shown to reduce the levels of oxidative stress markers in the brain, which may contribute to its potential neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-Amino-6,7-dihydropyrazolo[1,2-a]pyrazol-1(5H)-one hydrochloride in lab experiments is its potential therapeutic applications. This compound has been shown to exhibit a wide range of activities, which makes it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which may affect its bioavailability and pharmacokinetic properties.
Future Directions
There are several future directions for the study of 3-Amino-6,7-dihydropyrazolo[1,2-a]pyrazol-1(5H)-one hydrochloride. One of the directions is to explore its potential use in the treatment of neurological disorders. This compound has been shown to modulate the activity of ion channels in the brain, which may contribute to its potential therapeutic effects. Another direction is to optimize its pharmacokinetic properties by developing novel drug delivery systems. This may improve its bioavailability and efficacy in vivo. Additionally, the development of analogs and derivatives of this compound may lead to the discovery of more potent and selective compounds with improved therapeutic properties.
Conclusion:
In conclusion, 3-Amino-6,7-dihydropyrazolo[1,2-a]pyrazol-1(5H)-one hydrochloride is a promising compound that has potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to develop more effective drugs for the treatment of various diseases.
Scientific Research Applications
3-Amino-6,7-dihydropyrazolo[1,2-a]pyrazol-1(5H)-one hydrochloride has been extensively studied for its potential therapeutic applications. It has been reported to exhibit antitumor, anti-inflammatory, and analgesic activities. This compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.
properties
IUPAC Name |
7-amino-2,3-dihydro-1H-pyrazolo[1,2-a]pyrazol-5-one;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O.ClH/c7-5-4-6(10)9-3-1-2-8(5)9;/h4H,1-3,7H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITFQITCTTLHXKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=O)N2C1)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60737269 | |
Record name | 3-Amino-6,7-dihydro-1H,5H-pyrazolo[1,2-a]pyrazol-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60737269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
358360-19-7 | |
Record name | 1H,5H-Pyrazolo[1,2-a]pyrazol-1-one, 3-amino-6,7-dihydro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=358360-19-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-6,7-dihydro-1H,5H-pyrazolo[1,2-a]pyrazol-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60737269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H,5H-Pyrazolo[1,2-a]pyrazol-1-one, 3-amino-6,7-dihydro-, hydrochloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.614 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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